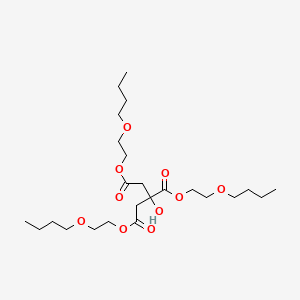
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with diethylene glycol. The reaction typically occurs under controlled temperature conditions, ranging from 150°C to 220°C, to ensure efficient esterification . The resulting product is characterized by its hydroxyl number and viscosity, which are critical parameters for its application in foam production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of effective catalysts to reduce reaction time and energy consumption. The compound is produced in amounts that can be directly utilized in the manufacturing of polyurethane-polyisocyanurate foams .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including esterification, etherification, and glycolysis . These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions
The common reagents used in these reactions include citric acid, diethylene glycol, and various catalysts to enhance reaction efficiency . The conditions typically involve elevated temperatures and controlled environments to ensure optimal reaction rates and product quality .
Major Products Formed
The major products formed from these reactions are primarily used in the production of rigid foams. These foams exhibit properties such as high compressive strength, low thermal conductivity, and reduced flammability .
Aplicaciones Científicas De Investigación
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. The compound acts as a cross-linking agent in the formation of rigid foams, enhancing their structural integrity and thermal stability . The molecular pathways involved include esterification and etherification reactions, which contribute to the compound’s effectiveness in foam production .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-butoxyethyl) phosphate: This compound is an organic flame retardant and plasticizer used in various commercial products.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties, it is used in textiles and foams.
Tris(2-ethylhexyl) phosphate: Another flame retardant used in polymers and hydraulic fluids.
Uniqueness
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific application in the production of rigid polyurethane-polyisocyanurate foams. Its properties, such as high compressive strength and low thermal conductivity, make it particularly suitable for this purpose . Additionally, its synthesis from citric acid and diethylene glycol provides a cost-effective and environmentally friendly production method .
Propiedades
Número CAS |
64896-67-9 |
|---|---|
Fórmula molecular |
C24H44O10 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O10/c1-4-7-10-29-13-16-32-21(25)19-24(28,23(27)34-18-15-31-12-9-6-3)20-22(26)33-17-14-30-11-8-5-2/h28H,4-20H2,1-3H3 |
Clave InChI |
ANRMGHWPWQDWGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CC(CC(=O)OCCOCCCC)(C(=O)OCCOCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


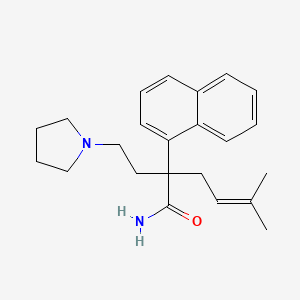

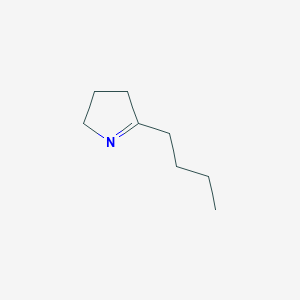
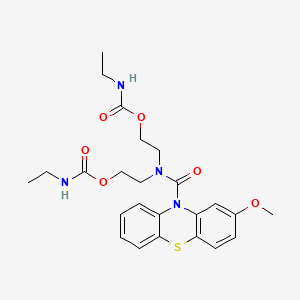
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
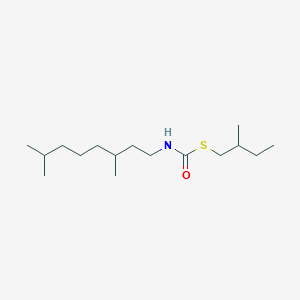
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
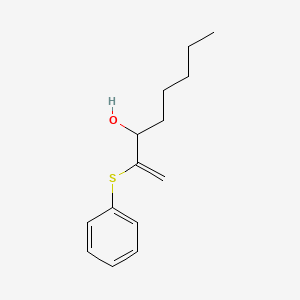
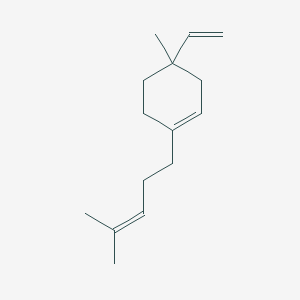
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
